A Technical Guide to 4-Acetyl-3-hydroxyphenyl acetate
A Technical Guide to 4-Acetyl-3-hydroxyphenyl acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction
4-Acetyl-3-hydroxyphenyl acetate is a phenolic ester derivative of acetophenone. Structurally, it is a difunctionalized aromatic compound possessing a ketone, a phenol, and an ester moiety. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules such as flavonoids and other pharmacologically relevant scaffolds.[1] This guide provides a comprehensive overview of its chemical and physical properties, established protocols for its characterization, and insights into its synthesis and safe handling.
The identity of the compound discussed in this guide is specifically (4-acetyl-3-hydroxyphenyl) acetate , also known as 4'-Acetoxy-2'-hydroxyacetophenone .[2] It is crucial to distinguish this isomer from other related structures to ensure reproducibility in experimental work.
Chemical Identity and Structure
Proper identification is the foundation of all chemical research. The key identifiers and structural properties for this compound are summarized below.
Identifiers
| Identifier | Value | Source |
| IUPAC Name | (4-acetyl-3-hydroxyphenyl) acetate | [2] |
| CAS Number | 42059-48-3 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OC(=O)C)O | [2] |
| InChIKey | XBBMROOTCQXGMR-UHFFFAOYSA-N | [2] |
Chemical Structure
The molecule's functionality is dictated by its structure, which features an acetyl group and a free hydroxyl group on a phenyl acetate backbone. The relative positions of these groups influence the compound's reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions.
Caption: 2D Structure of (4-acetyl-3-hydroxyphenyl) acetate.
Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Unit | Notes / Source |
| Appearance | White to Orange to Green powder to crystal | - | [3] |
| Melting Point | 73.5 - 74.5 | °C | [3] |
| Boiling Point | 331.2 ± 32.0 | °C | Predicted[3] |
| Density | 1.236 ± 0.06 | g/cm³ | Predicted[3] |
| pKa | 9.40 ± 0.10 | - | Predicted (refers to the phenolic hydroxyl)[3] |
| Solubility | Soluble in Methanol | - | [3] |
Synthesis and Reactivity
4-Acetyl-3-hydroxyphenyl acetate is typically synthesized via the selective acetylation of a dihydroxyacetophenone precursor. The choice of reaction conditions is critical to ensure regioselectivity, targeting one hydroxyl group over the other.
Synthetic Workflow: Selective Acetylation
A common precursor for this synthesis is 2',4'-Dihydroxyacetophenone.[4] The selective acetylation of the 4'-hydroxyl group can be achieved by controlling the reaction stoichiometry and conditions. Using a mild base like pyridine or sodium acetate with acetic anhydride allows for the preferential acylation of the more acidic phenolic proton.[4][5]
Caption: General workflow for the synthesis of 4-Acetyl-3-hydroxyphenyl acetate.
Causality Behind Experimental Choices:
-
Acetic Anhydride: Serves as the acetyl group donor. It is highly reactive but can be modulated by the choice of catalyst and temperature.
-
Pyridine: Acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct. Its use prevents the buildup of strong acid which could lead to unwanted side reactions like the Fries rearrangement.[6]
-
Regioselectivity: The 4'-hydroxyl group of 2',4'-dihydroxyacetophenone is generally more sterically accessible and its phenoxide is more stable, often leading to its preferential acetylation under kinetically controlled conditions.
Analytical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods provide a detailed fingerprint of the molecular structure.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Expected Spectral Features:
-
¹H NMR:
-
Two singlets in the aliphatic region (δ ~2.0-2.5 ppm), corresponding to the two distinct methyl groups (one from the ketone, one from the ester).
-
A singlet for the phenolic hydroxyl proton (its chemical shift will be concentration-dependent and it will be exchangeable with D₂O).
-
A set of signals in the aromatic region (δ ~6.5-8.0 ppm) corresponding to the three protons on the benzene ring, exhibiting splitting patterns (e.g., doublets, doublet of doublets) consistent with their coupling relationships.
-
-
¹³C NMR:
-
Signals for the two methyl carbons.
-
Signals for the two carbonyl carbons (ester and ketone), typically in the δ 160-200 ppm range.
-
Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.
-
Protocol: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk, or analyze as a thin film or in a suitable solvent.
-
Data Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Expected Vibrational Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Phenolic O-H | 3200 - 3600 (broad) | Stretching vibration of the hydroxyl group. |
| Aromatic C-H | 3000 - 3100 | Stretching vibrations. |
| Ester C=O | ~1760 | Stretching vibration, characteristic of phenolic esters. |
| Ketone C=O | ~1680 | Stretching vibration of the aryl ketone. |
| C-O Stretch | 1000 - 1300 | Stretching vibrations from the ester and phenol groups. |
Protocol: Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, further confirming the structure.
Methodology:
-
Ionization: Use a suitable ionization technique, such as Electron Impact (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Fragments:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (194.18 g/mol ).[2]
-
Key Fragments: Look for characteristic losses, such as the loss of a ketene group (CH₂=C=O, 42 Da) from the acetate to give the dihydroxyacetophenone ion, or the loss of an acetyl radical (CH₃CO, 43 Da).
Safety and Handling
Adherence to safety protocols is paramount when working with any chemical substance.
-
Hazard Identification: The compound is classified as harmful if swallowed.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
First Aid:
-
If Swallowed: Rinse mouth and seek medical advice.
-
In Case of Eye/Skin Contact: Rinse immediately and thoroughly with water.
-
If Inhaled: Move to fresh air.
-
Conclusion
4-Acetyl-3-hydroxyphenyl acetate is a well-defined organic compound with distinct chemical properties stemming from its trifunctional nature. Its synthesis is a practical exercise in regioselective acylation, and its structure can be unequivocally confirmed through standard spectroscopic techniques. For researchers in synthetic chemistry and drug discovery, this compound serves as a versatile building block. A thorough understanding of its properties, characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a laboratory setting.
References
-
PubChem. (n.d.). 4-Acetyl-3-hydroxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Science and Education Publishing. (2014, March 11). Study of New Selective Reagent Acetophenone 2', 4'- Dihydroxy Semicarbazone for Extractive Spectrophotometric Determination of Vanadium. Retrieved from [Link]
-
Thermo Fisher Scientific. (2023, September 25). SAFETY DATA SHEET: 4-Hydroxyphenylacetic acid. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]
-
Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 3-acetyl-4-hydroxyphenyl acetate. Retrieved from [Link]
-
Indian Academy of Sciences. (1994, August). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-acetyl-4-hydroxyphenyl acetate (C10H10O4). Retrieved from [Link]
-
MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
-
ACS Omega. (2018, December 27). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000455 4-Hydroxyphenylacetic. Retrieved from [Link]
-
PMC. (2024, January 19). 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives. Retrieved from [Link]
-
PubMed. (2026, January 28). Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of alcohols, phenols, thiols, and amines under catalyst and solvent-free conditions. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 4-Acetyl-3-hydroxyphenyl acetate | C10H10O4 | CID 2775173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ACETYL-3-HYDROXYPHENYL ACETATE price,buy 4-ACETYL-3-HYDROXYPHENYL ACETATE - chemicalbook [chemicalbook.com]
- 4. 4-ACETYL-3-HYDROXYPHENYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O | MDPI [mdpi.com]
